Biopol

Overview

Description

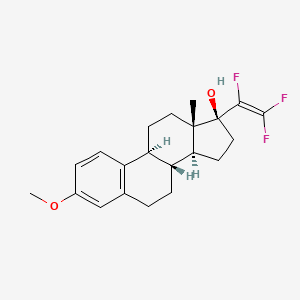

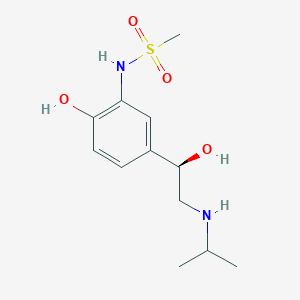

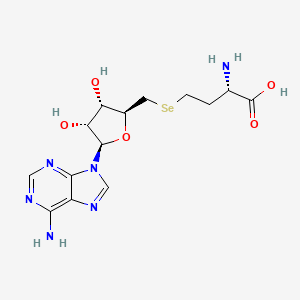

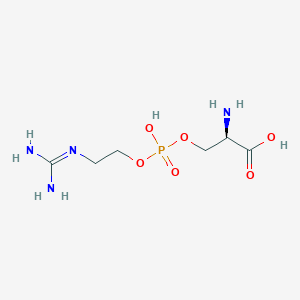

Biopol, also known as polyhydroxyalkanoates (PHAs), are biopolymers produced by living organisms. They are composed of repeated units of similar structure, linked together . Biopol is a copolymer composed of PHB and PHV . They are preferred for their specific physical, chemical, biological, biomechanical, and degradation properties .

Synthesis Analysis

Biopolymers are synthesized by various living organisms during metabolic processes . The discovery of a lactate-polymerizing enzyme enabled the production of lactate-based PHAs in one-pot microbial systems .Molecular Structure Analysis

The molecular structure of biopolymers can be analyzed using various methods such as physical methods (SEM, TEM, weighing analytical balance, etc.), chromatographic methods (GC, THM-GC, SEC/GPC), spectroscopic methods (NMR, FTIR, XRD, XRF), respirometric methods, thermal methods (DSC, DTA, TGA), and meta-analysis .Chemical Reactions Analysis

The chemical composition of biopolymers can be analyzed using gas chromatography (GC) after sample pre-treatments, such as transmethylation and solvent extraction . Chemical modification of unsaturated bonds is a useful method for end functionalization .Physical And Chemical Properties Analysis

Biopol is insoluble in water and will sink unlike the majority of ‘plastics’. Over time it will degrade harmlessly as it is non-toxic . The biodegradability characteristics have led to a growing demand for the accurate and precise determination of the degraded polymer composition .Scientific Research Applications

Environmental Impact and Biodegradability

Biopol: , as a bioplastic, has significant environmental benefits due to its biodegradability . Unlike traditional plastics, Biopol can be broken down by natural processes, reducing landfill mass and mitigating plastic pollution. Studies have shown that Biopol and similar bioplastics can decompose under specific conditions, contributing to a lower carbon footprint and energy efficiency .

Medical Applications

In the medical field, Biopol’s biocompatibility makes it an excellent material for biomedical applications . It’s used in drug delivery systems, surgical implants, and tissue engineering. Its ability to degrade within the body makes it a prime candidate for temporary implants and scaffolds for tissue regeneration .

Packaging Industry

The packaging industry benefits from Biopol’s versatility and mechanical properties. It serves as an eco-friendly alternative for food packaging, offering extended shelf life for products due to its oxygen barrier properties. Biopol packaging can also reduce the oxygen permeability, which is crucial for maintaining the quality of perishable goods .

Agricultural Sector

Biopol is used in the agricultural sector to produce biodegradable mulch films . These films break down after the growing season, eliminating the need for collection and disposal, thus reducing labor and environmental impact. They also help in controlling soil temperature and moisture levels, contributing to sustainable agriculture practices .

Automotive Industry

The automotive industry utilizes Biopol for manufacturing interior parts and exterior panels . Biopol’s lightweight nature contributes to fuel efficiency and reduced greenhouse gas emissions. The material’s durability and resistance to various elements make it suitable for automotive applications .

Textile Industry

In textiles, Biopol is explored for creating biodegradable fabrics . These fabrics can be used for clothing and other textile products, offering an alternative to synthetic fibers that contribute to microplastic pollution. The use of Biopol in textiles aligns with the growing demand for sustainable fashion .

Mechanism of Action

Target of Action

Biopol, also known as polyhydroxyalkanoate (PHA), is a type of biodegradable plastic produced by certain types of bacteria . The primary targets of Biopol are the microorganisms that can degrade it, such as bacteria and fungi . These organisms break down Biopol into water, carbon dioxide, and biomass .

Mode of Action

Biopol interacts with its microbial targets through a process of biodegradation . The microorganisms degrade Biopol by secreting enzymes that break down the polymer chains into smaller units, which can then be metabolized by the organisms . This process results in the transformation of Biopol into environmentally friendly byproducts .

Biochemical Pathways

The degradation of Biopol involves the hydrolysis of its ester groups into carboxyl or hydroxyl groups . This phase enhances the autocatalytic action of the Biopol composites, enabling hydrolytic degradation . The biochemical pathways involved in this process are complex and involve a series of enzymatic reactions carried out by the degrading microorganisms .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Biopol, we can discuss its environmental kinetics. Biopol’s environmental kinetics involve its absorption, distribution, metabolism, and excretion (ADME) in the environment . Biopol is distributed in the environment where it is used, and its metabolism occurs through the action of microorganisms that degrade it . The excretion is the release of the degradation products (water, carbon dioxide, and biomass) into the environment .

Result of Action

The result of Biopol’s action is the transformation of a synthetic material into natural, environmentally friendly byproducts . Moreover, the degradation products of Biopol can be used by other organisms in the ecosystem, contributing to the cycling of nutrients .

Action Environment

The action of Biopol is influenced by various environmental factors. The presence of degrading microorganisms is crucial for the degradation of Biopol . Factors such as temperature, pH, and moisture can affect the activity of these microorganisms and thus the rate of Biopol degradation . Furthermore, the physical form of Biopol (e.g., film, particles) can also influence its degradation rate .

Future Directions

The rate of development and use of bio-based and biodegradable materials has increased significantly in the last two decades . The 9th International Conference on Bio-based and Biodegradable Polymers (BIOPOL-2024) will be held in Coimbra (Portugal) on 22-24th July 2024 . The conference will bring together activities ranging from basic research to industrial partnerships, including demonstration and assessment of technoeconomic viability beyond the state of the art .

properties

IUPAC Name |

3-hydroxybutanoic acid;3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHTVOTTBREAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O.CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80181-31-3 | |

| Record name | 3-Hydroxybutyric acid-3-hydroxyvaleric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80181-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biopol | |

CAS RN |

80181-31-3 | |

| Record name | Biopol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 3-hydroxy-, polymer with 3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)